molecular formula C8H14ClN3O B6330959 [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride CAS No. 1332528-90-1

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

Cat. No.: B6330959
CAS No.: 1332528-90-1
M. Wt: 203.67 g/mol
InChI Key: XPIKVCVBJAUKEH-UHFFFAOYSA-N
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Description

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C8H13N3O·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the ethylamine chain are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring or the ethylamine chain.

Scientific Research Applications

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the ethylamine chain

Properties

IUPAC Name

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIKVCVBJAUKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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